2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
74675-84-6
VCID:
VC0127661
InChI:
InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21)
SMILES:
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O
Molecular Formula:
C16H11N3O4S
Molecular Weight:
341.3 g/mol
2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS No.: 74675-84-6
Reference Standards
VCID: VC0127661
Molecular Formula: C16H11N3O4S
Molecular Weight: 341.3 g/mol
CAS No. | 74675-84-6 |
---|---|
Product Name | 2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Molecular Formula | C16H11N3O4S |
Molecular Weight | 341.3 g/mol |
IUPAC Name | 2-hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21) |
Standard InChIKey | JHQGEDQRUSOCJJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |
PubChem Compound | 12620776 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume